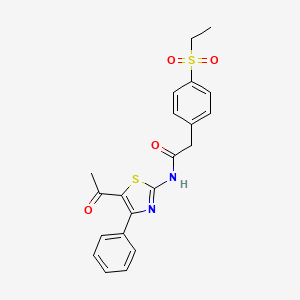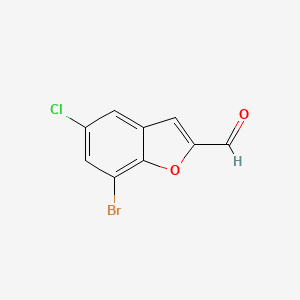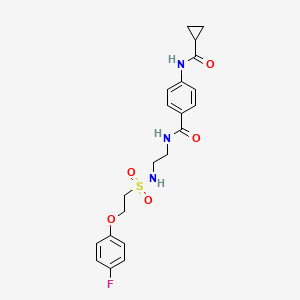
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H, (H,16,17) . The compound has a complex structure with a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 241.17 g/mol . The compound has a topological polar surface area of 50.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives : 1,2,4-Triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivatives. This involved a key step of 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, leading to unknown 1,2,4-triazolo isoquinoline derivatives (Swapnaja, Yennam, & Chavali, 2019).
Mass Spectrometric Studies
- Gas Phase Reaction Analysis : The gas-phase formations of carboxylic acids after collisional activation in mass spectrometry have been studied, especially in the context of bisubstituted isoquinolines which have potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Chemical Structure and Properties Analysis
- Structural and Vibrational Studies : The stable conformers of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid have been determined, with their structure, electronic properties, vibrational modes, and chemical shifts studied using various experimental and theoretical techniques (Kanimozhi, Arjunan, & Mohan, 2020).
Synthesis of Specific Complexes
- Preparation of Sensitizers : Ru(II) sensitizers with carboxy anchoring groups were prepared using derivatives including 3-trifluoromethyl-1H-pyrazol-5-yl)isoquinoline. These sensitizers were characterized and used in dye-sensitized solar cells (Chou et al., 2014).
Photolabile Protecting Groups
- Development of Photolabile Groups : The synthesis and photochemistry of new photolabile protecting groups for carboxylic acids based on derivatives such as 8-bromo-7-hydroxyquinoline have been explored. These groups show high sensitivity to multiphoton-induced photolysis, useful in biological contexts (Fedoryak & Dore, 2002).
Hydrogen-Bonded Structures
- Hydrogen-Bonded Structural Analysis : Studies on the proton-transfer compounds of isoquinolines with various acids have revealed one-dimensional hydrogen-bonded chain structures. These structures have implications in the design of low-dimensional hydrogen-bonded structures (Smith, Wermuth, & White, 2008).
Drug Design and Synthesis
- Anti-Tumor Lead Design : Novel isoquinoline derivatives have been synthesized and tested for anti-tumor activity. These studies suggest the potential of using multiple isoquinoline-3-carboxylic acid moieties as pharmacophores in anti-tumor drugs (Gao et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOANGHPENBDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)




![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)


